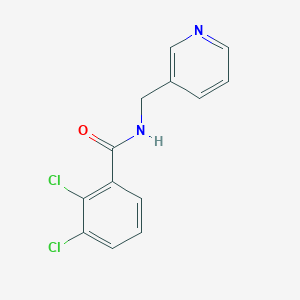

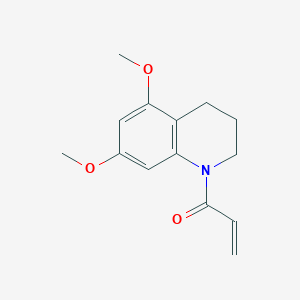

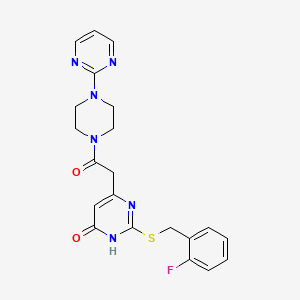

![molecular formula C21H24N2O5 B2554387 3,4,5-trimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941992-78-5](/img/structure/B2554387.png)

3,4,5-trimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4,5-trimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a useful research compound. Its molecular formula is C21H24N2O5 and its molecular weight is 384.432. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of compounds structurally related to 3,4,5-trimethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide in anticancer applications. For instance, a series of compounds exhibiting structural similarities, particularly in their trimethoxyphenyl and benzamide components, have been synthesized and shown to possess moderate to excellent anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancer. The presence of the trimethoxyphenyl moiety, in particular, has been associated with enhanced biological activity, suggesting the significant role of methoxy groups in the compound's anticancer effects (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Cancer Stem Cell Targeting

Another scientific research application involves targeting cancer stem cells, where derivatives containing the trimethoxy motif have been designed, synthesized, and evaluated for their antitumor activity. These studies reveal the compounds' ability to inhibit the growth of colon cancer stem cells, highlighting a promising strategy for combating cancer by targeting its stem cells, which are often responsible for recurrence and resistance to conventional treatments (Bhat, Al‐Dhfyan, & Al-Omar, 2016).

Advanced Material Synthesis

Compounds with structures related to 3,4,5-trimethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide have been used in the synthesis of advanced materials. For example, the incorporation of trimethoxyphenyl motifs into polyamide imides has been explored, demonstrating the role of these structures in the development of materials with desirable properties such as solubility, thermal stability, and mechanical strength. This underscores the compound's relevance not only in pharmaceutical applications but also in material science, where its structural elements contribute to the creation of high-performance polymers (Phookan, 2014).

Optical and Electronic Properties

The trimethoxyphenyl group, similar to that in 3,4,5-trimethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide, has been implicated in the design of compounds with unique optical and electronic properties. Research in this area focuses on the synthesis of molecules that exhibit aggregation-enhanced emission, mechanochromic properties, and multi-stimuli-responsive behavior. These findings are pivotal for the development of new materials for optoelectronic devices, highlighting the compound's potential contribution to the fields of photonics and electronics (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).

Mechanism of Action

Target of Action

The primary targets of 3,4,5-trimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide are proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These proteins play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

This compound interacts with its targets by binding to their active sites, thereby inhibiting their functions . For instance, it inhibits tubulin polymerization, a critical process in cell division . It also down-regulates ERK2 protein and inhibits ERKs phosphorylation without acting directly on microtubules and tubulin .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, leading to cell cycle arrest . Its inhibition of Hsp90 disrupts protein folding, leading to the degradation of Hsp90 client proteins . By inhibiting TrxR, it disrupts the cellular redox balance, leading to oxidative stress . Its inhibition of HLSD1 alters gene expression, while its inhibition of ALK2, P-gp, and platelet-derived growth factor receptor β disrupts signal transduction pathways .

Pharmacokinetics

Compounds with similar structures have been shown to have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include cell cycle arrest, protein degradation, oxidative stress, altered gene expression, and disrupted signal transduction . These effects can lead to cell death, particularly in cancer cells .

Biochemical Analysis

Biochemical Properties

The 3,4,5-trimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide compound, like other TMP compounds, has been found to interact with a variety of enzymes, proteins, and other biomolecules . For instance, TMP compounds have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Cellular Effects

In cellular contexts, this compound and other TMP compounds have shown to influence cell function . They have demonstrated notable anti-cancer effects by inhibiting key proteins involved in cell signaling pathways . Additionally, they have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a variety of mechanisms. For instance, TMP compounds have been found to inhibit tubulin, a key protein involved in cell division . They also inhibit Hsp90, a chaperone protein that plays a crucial role in maintaining cellular homeostasis .

Dosage Effects in Animal Models

Tmp compounds have demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents .

Metabolic Pathways

Tmp compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby indicating their involvement in various metabolic pathways .

Transport and Distribution

Tmp compounds have been found to interact with a variety of transporters and binding proteins .

Subcellular Localization

Tmp compounds have been found to interact with a variety of cellular compartments and organelles .

Properties

IUPAC Name |

3,4,5-trimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-13-10-15(7-8-16(13)23-9-5-6-19(23)24)22-21(25)14-11-17(26-2)20(28-4)18(12-14)27-3/h7-8,10-12H,5-6,9H2,1-4H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQEHUISFMXZCHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

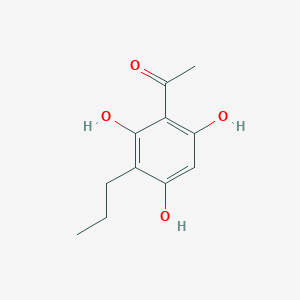

![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2554306.png)

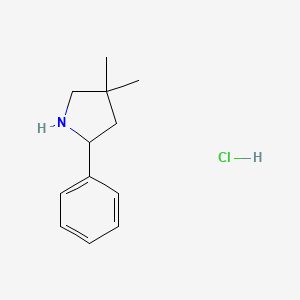

![[2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride](/img/no-structure.png)

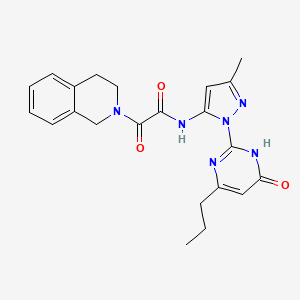

![N-(3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)oxirane-2-carboxamide](/img/structure/B2554315.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2554317.png)

![2,4-diethyl 5-[({2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene}methyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2554326.png)